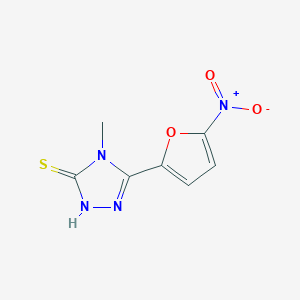
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)-: is a heterocyclic compound that features a triazole ring fused with a thione group. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems .
Biology: It has shown significant antimicrobial activity against a range of bacterial and fungal strains .
Medicine: The compound exhibits potent anticancer properties, particularly against HepG-2 and MCF-7 cancer cell lines .
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits key enzymes. In anticancer applications, it induces apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
- 5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one
- 3-Nitro-2,4-dihydro-3H-1,2,4-triazole-5-one
Uniqueness: Compared to its analogs, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(5-nitro-2-furanyl)- exhibits unique properties due to the presence of the nitrofuranyl group, which enhances its antimicrobial and anticancer activities .
Properties
CAS No. |
61323-58-8 |
|---|---|
Molecular Formula |
C7H6N4O3S |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
4-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H6N4O3S/c1-10-6(8-9-7(10)15)4-2-3-5(14-4)11(12)13/h2-3H,1H3,(H,9,15) |
InChI Key |
PHYAGQYUJIWULO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















